molecular formula C4H5ClO2 B14696162 4-Oxobutanoyl chloride CAS No. 32323-51-6

4-Oxobutanoyl chloride

Cat. No.: B14696162
CAS No.: 32323-51-6
M. Wt: 120.53 g/mol
InChI Key: RNFBTQZQEPNQMJ-UHFFFAOYSA-N
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Description

4-Oxobutanoyl chloride, also known as butanoyl chloride, 4-oxo, is a chemical compound with the molecular formula C₄H₅ClO₂. It is an acyl chloride derivative of butanoic acid and is used in various chemical reactions and industrial applications due to its reactivity.

Preparation Methods

4-Oxobutanoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-oxobutanoic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction typically proceeds as follows:

4-Oxobutanoic acid+SOCl24-Oxobutanoyl chloride+SO2+HCl\text{4-Oxobutanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Oxobutanoic acid+SOCl2​→4-Oxobutanoyl chloride+SO2​+HCl

Another method involves the use of α,α-dichloromethyl methyl ether as a reagent to convert carboxylic acids to acid chlorides . This method is economical and straightforward, making it suitable for industrial production.

Chemical Reactions Analysis

4-Oxobutanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-oxobutanoic acid and hydrochloric acid.

    Reduction: It can be reduced to 4-hydroxybutanoyl chloride using reducing agents like lithium aluminum hydride (LiAlH₄).

Common reagents and conditions used in these reactions include thionyl chloride, α,α-dichloromethyl methyl ether, and reducing agents like LiAlH₄. The major products formed from these reactions are amides, esters, thioesters, and 4-oxobutanoic acid.

Scientific Research Applications

4-Oxobutanoyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the synthesis of drug molecules and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-oxobutanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

4-Oxobutanoyl chloride can be compared with other acyl chlorides, such as:

    Acetyl chloride (CH₃COCl): Acetyl chloride is a simpler acyl chloride with a similar reactivity profile but a smaller molecular structure.

    Propionyl chloride (C₂H₅COCl): Propionyl chloride has a similar reactivity but differs in the length of the carbon chain.

    Benzoyl chloride (C₆H₅COCl): Benzoyl chloride has an aromatic ring, making it more stable and less reactive compared to aliphatic acyl chlorides like this compound.

The uniqueness of this compound lies in its 4-oxo functional group, which imparts distinct reactivity and applications compared to other acyl chlorides.

Properties

CAS No.

32323-51-6

Molecular Formula

C4H5ClO2

Molecular Weight

120.53 g/mol

IUPAC Name

4-oxobutanoyl chloride

InChI

InChI=1S/C4H5ClO2/c5-4(7)2-1-3-6/h3H,1-2H2

InChI Key

RNFBTQZQEPNQMJ-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)Cl)C=O

Origin of Product

United States

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